molecular formula C9H16N2O2 B12609377 2-Acetamido-N,N-diethylprop-2-enamide CAS No. 646072-00-6

2-Acetamido-N,N-diethylprop-2-enamide

Cat. No.: B12609377
CAS No.: 646072-00-6
M. Wt: 184.24 g/mol
InChI Key: HYYWVZCUNNBERG-UHFFFAOYSA-N
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Description

2-Acetamido-N,N-diethylprop-2-enamide is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of an acetamido group and a diethylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N,N-diethylprop-2-enamide can be achieved through the reaction of 2-acetamidoacrylic acid with diethylamine. The reaction typically involves the following steps:

    Starting Materials: 2-acetamidoacrylic acid and diethylamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-acetamidoacrylic acid is dissolved in the solvent, and diethylamine is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

2-Acetamido-N,N-diethylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-N,N-dimethylprop-2-enamide: Similar structure but with dimethyl groups instead of diethyl groups.

    2-Acetamido-N,N-diethylacetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

Uniqueness

2-Acetamido-N,N-diethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethyl groups provide different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions.

Properties

CAS No.

646072-00-6

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2-acetamido-N,N-diethylprop-2-enamide

InChI

InChI=1S/C9H16N2O2/c1-5-11(6-2)9(13)7(3)10-8(4)12/h3,5-6H2,1-2,4H3,(H,10,12)

InChI Key

HYYWVZCUNNBERG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=C)NC(=O)C

Origin of Product

United States

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